

In-Depth Technical Guide to the Spectroscopic Data of Sorboyl Chloride

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Compound of Interest

Compound Name: Sorbic chloride

Cat. No.: B051722

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This guide provides a comprehensive overview of the spectroscopic data for sorboyl chloride, also known as (2E,4E)-2,4-hexadienoyl chloride. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for sorboyl chloride.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.36	dd	15.0, 10.0	1	H-3
6.31	m	2	H-4, H-5	
6.13	d	15.0	1	H-2
1.90	d	7.0	3	H-6 (CH ₃)

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
165.8	C-1 (C=O)
152.0	C-3
145.0	C-5
129.0	C-4
123.1	C-2
19.4	C-6 (CH ₃)

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 3: IR Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Assignment
2970	C-H stretch (alkene)
1760	C=O stretch (acid chloride)
1640	C=C stretch
1590	C=C stretch
990	=C-H bend (trans)

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
130	25	[M] ⁺ (35Cl)
132	8	[M+2] ⁺ (37Cl)
95	100	[M-Cl] ⁺
67	80	[C ₅ H ₇] ⁺
39	40	[C ₃ H ₃] ⁺

Data interpreted from typical fragmentation patterns of acyl chlorides and conjugated systems. Specific NIST data was not publicly available.

Experimental Protocols

The following are detailed methodologies for the synthesis of sorboyl chloride and the acquisition of its spectroscopic data.

Synthesis of Sorboyl Chloride from Sorbic Acid

This protocol is a general method for the preparation of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials:

- Sorbic acid
- Thionyl chloride (SOCl₂)
- Dry toluene (or another inert solvent)
- Rotary evaporator
- Distillation apparatus
- Schlenk line or nitrogen atmosphere setup

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sorbic acid in an excess of thionyl chloride (approximately 2-3 equivalents). A dry, inert solvent such as toluene can also be used.
- The reaction should be carried out under a nitrogen or argon atmosphere to prevent hydrolysis of the acid chloride.
- Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic and corrosive vapors.
- The crude sorboyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of purified sorboyl chloride in about 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or other suitable high-field) NMR spectrometer.
- Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy:

- Place a drop of the neat liquid sorboyl chloride between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

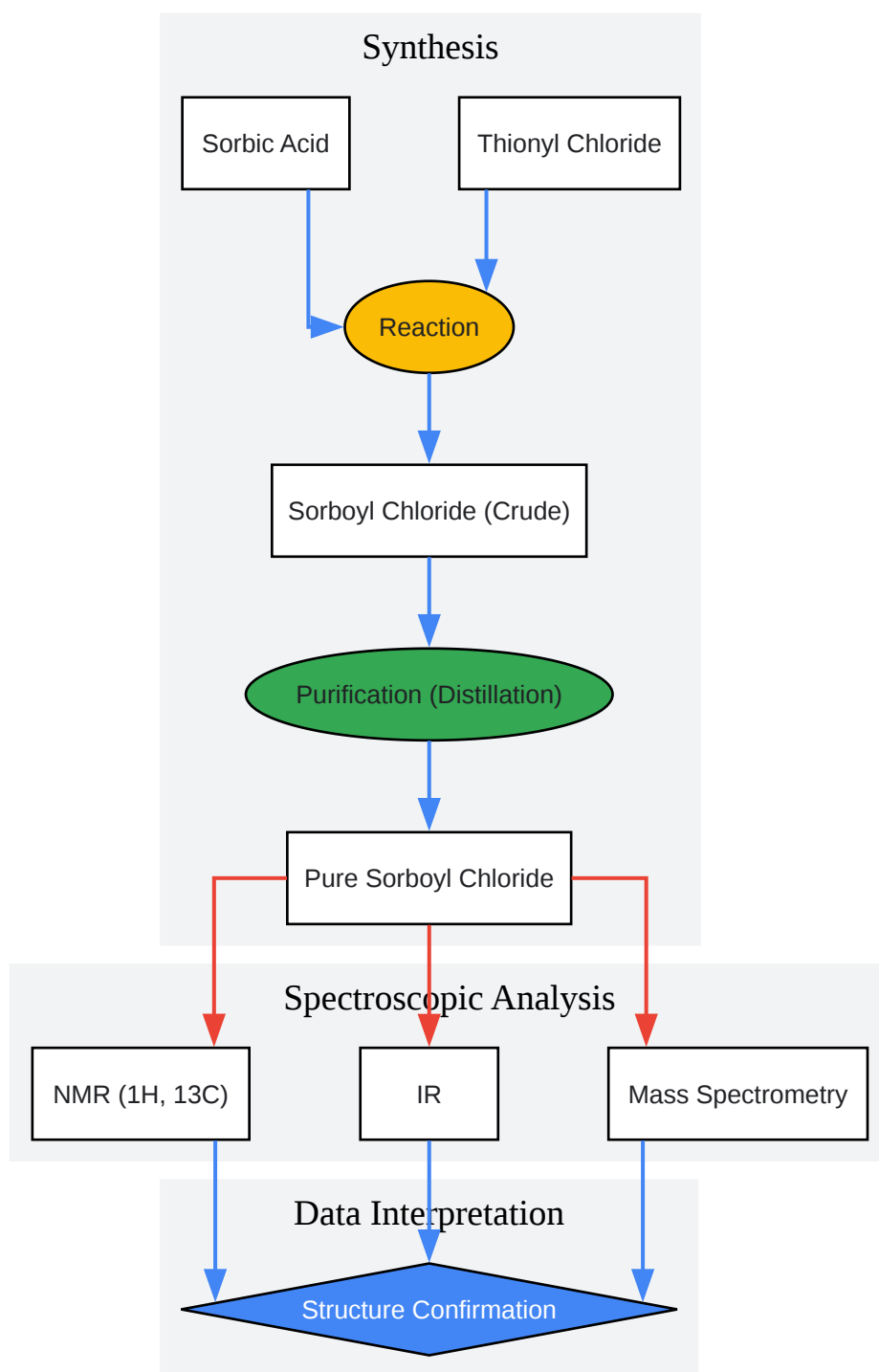
- Alternatively, use a liquid cell with an appropriate path length.
- Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Perform a background scan of the empty plates or cell and subtract it from the sample spectrum.

Mass Spectrometry:

- Introduce a dilute solution of sorboyl chloride in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct infusion.
- Use electron ionization (EI) at 70 eV.
- Record the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Visualizations

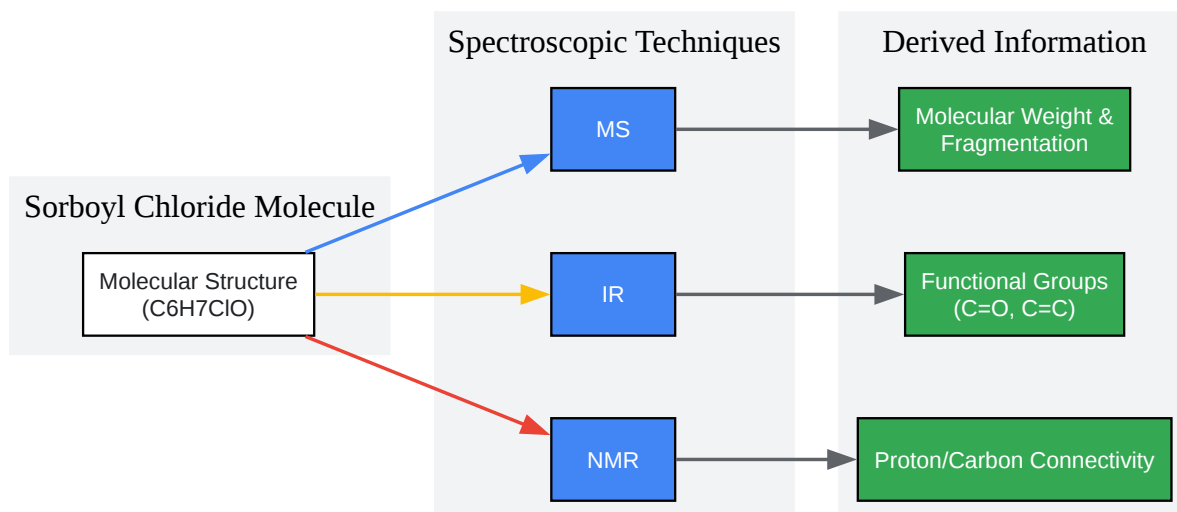
Logical Workflow for Spectroscopic Analysis of Sorboyl Chloride



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Caption: Workflow for the synthesis and spectroscopic characterization of sorboyl chloride.

Signaling Pathway of Spectroscopic Information



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Caption: Relationship between sorboyl chloride's structure and the information derived from different spectroscopic techniques.

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